N,N-diethylhydroxylamine;hydrochloride
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Overview
Description
N,N-diethylhydroxylamine;hydrochloride: is an organic compound with the chemical formula (C₂H₅)₂NOH·HCl. It is a colorless to yellow liquid with an amine-like odor. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-diethylhydroxylamine can be synthesized through the reaction of triethylamine with a peroxide. The reaction typically involves the following steps:
Reaction with Triethylamine: Triethylamine is reacted with a peroxide, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is purified to obtain N,N-diethylhydroxylamine.
Industrial Production Methods: In industrial settings, N,N-diethylhydroxylamine is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-diethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylhydroxylamine oxide.
Reduction: It can reduce certain metal ions, such as hexavalent chromium, to their lower oxidation states.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Aqueous solutions of N,N-diethylhydroxylamine are used for the reduction of metal ions.
Substitution: Electrophiles such as alkyl halides can react with N,N-diethylhydroxylamine under mild conditions.
Major Products Formed:
Oxidation: N,N-diethylhydroxylamine oxide.
Reduction: Reduced metal ions (e.g., trivalent chromium).
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: N,N-diethylhydroxylamine is used as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes . It is also employed in the synthesis of organometallic clusters of mixed hydrazide/hydroxylamide clusters of zinc .
Biology: In biological research, N,N-diethylhydroxylamine is used as a radical scavenger and an antioxidant. It helps in studying oxidative stress and its effects on biological systems.
Medicine: N,N-diethylhydroxylamine has potential applications in medicine as an antioxidant. It is being explored for its ability to protect cells from oxidative damage.
Industry: In industrial applications, N,N-diethylhydroxylamine is used as an oxygen scavenger in water treatment . It helps in preventing corrosion in boiler systems by reacting with dissolved oxygen.
Mechanism of Action
N,N-diethylhydroxylamine exerts its effects through various mechanisms:
Oxygen Scavenging: It reacts with dissolved oxygen to form water, thereby preventing oxidative damage.
Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thus preventing radical-induced damage.
Reduction: It reduces metal ions to their lower oxidation states, which can be beneficial in various chemical processes.
Comparison with Similar Compounds
- N-methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-diisopropylaminoethanol
Uniqueness: N,N-diethylhydroxylamine is unique due to its dual functionality as both an oxygen scavenger and a radical scavenger. This makes it highly versatile and useful in a wide range of applications, from water treatment to biological research.
Properties
CAS No. |
38968-22-8 |
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Molecular Formula |
C4H12ClNO |
Molecular Weight |
125.60 g/mol |
IUPAC Name |
N,N-diethylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-5(6)4-2;/h6H,3-4H2,1-2H3;1H |
InChI Key |
DWPFAJHIOBOYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)O.Cl |
Origin of Product |
United States |
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